molecular formula C17H17NO5 B13761987 Dimethyl 4-((3-aminophenyl)hydroxymethyl)phthalate CAS No. 52656-24-3

Dimethyl 4-((3-aminophenyl)hydroxymethyl)phthalate

Cat. No.: B13761987
CAS No.: 52656-24-3
M. Wt: 315.32 g/mol
InChI Key: UBZGJSFNOQCQJF-UHFFFAOYSA-N
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Description

Dimethyl 4-((3-aminophenyl)hydroxymethyl)phthalate is a chemical compound with the molecular formula C17H17NO5 and a molecular weight of 315.32 g/mol. It is known for its unique structure, which includes a phthalate ester group and an aminophenyl group. This compound is used in various scientific research applications due to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 4-((3-aminophenyl)hydroxymethyl)phthalate typically involves the esterification of phthalic acid derivatives with methanol in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of acid catalysts to facilitate the esterification process .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is also common to obtain high-purity compounds .

Chemical Reactions Analysis

Types of Reactions

Dimethyl 4-((3-aminophenyl)hydroxymethyl)phthalate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group or reduce other functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like halides and nucleophiles (e.g., amines, alcohols) are used under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols .

Scientific Research Applications

Dimethyl 4-((3-aminophenyl)hydroxymethyl)phthalate is utilized in several scientific research fields:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is used in biochemical assays to investigate enzyme activities and protein interactions.

    Medicine: Research into potential therapeutic applications, such as drug development and delivery systems, often involves this compound.

    Industry: It is employed in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which Dimethyl 4-((3-aminophenyl)hydroxymethyl)phthalate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The aminophenyl group can form hydrogen bonds and electrostatic interactions with active sites, influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Dimethyl phthalate: Lacks the aminophenyl group, making it less reactive in certain biochemical assays.

    Diethyl phthalate: Similar ester structure but with ethyl groups instead of methyl groups, affecting its physical and chemical properties.

    Dimethyl terephthalate: Different positional isomer with distinct reactivity and applications.

Uniqueness

Dimethyl 4-((3-aminophenyl)hydroxymethyl)phthalate is unique due to its combination of a phthalate ester and an aminophenyl group, which imparts specific reactivity and potential for diverse applications in scientific research .

Properties

CAS No.

52656-24-3

Molecular Formula

C17H17NO5

Molecular Weight

315.32 g/mol

IUPAC Name

dimethyl 4-[(3-aminophenyl)-hydroxymethyl]benzene-1,2-dicarboxylate

InChI

InChI=1S/C17H17NO5/c1-22-16(20)13-7-6-11(9-14(13)17(21)23-2)15(19)10-4-3-5-12(18)8-10/h3-9,15,19H,18H2,1-2H3

InChI Key

UBZGJSFNOQCQJF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)C(C2=CC(=CC=C2)N)O)C(=O)OC

Origin of Product

United States

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